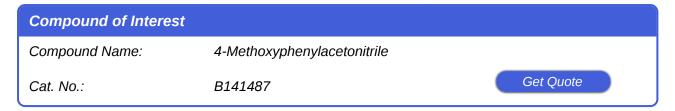


# An In-depth Technical Guide to 4-Methoxyphenylacetonitrile: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Methoxyphenylacetonitrile**, also commonly known as 4-methoxybenzyl cyanide, is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its utility as a key intermediate stems from the reactivity of its nitrile group and the electronic properties conferred by the methoxy-substituted phenyl ring. This technical guide provides a comprehensive overview of the chemical properties, structural details, and experimental protocols related to **4-Methoxyphenylacetonitrile**, tailored for professionals in research and drug development.

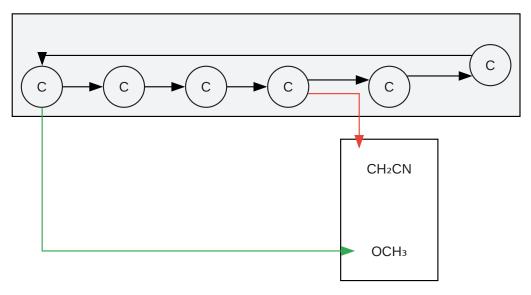
## **Chemical Structure and Identification**

**4-Methoxyphenylacetonitrile** possesses a simple yet functional structure, consisting of a benzene ring substituted with a methoxy group and an acetonitrile group at the para (1,4) positions.

Molecular Structure Diagram:



#### Molecular Structure of 4-Methoxyphenylacetonitrile



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Caption: A 2D representation of the **4-Methoxyphenylacetonitrile** molecule.

Table 1: Compound Identification



Identifier	Value
IUPAC Name	2-(4-methoxyphenyl)acetonitrile[3]
Synonyms	(4-Methoxyphenyl)acetonitrile, p- Methoxyphenylacetonitrile, 4-Methoxybenzyl cyanide, p-Anisylacetonitrile[3][4][5]
CAS Number	104-47-2[6][7]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO[4][6]
SMILES	COc1ccc(CC#N)cc1[6][7]
InChI Key	PACGLQCRGWFBJH-UHFFFAOYSA-N[6][7]

## **Physicochemical Properties**

The physical and chemical properties of **4-Methoxyphenylacetonitrile** are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data

Property	Value
Molecular Weight	147.17 g/mol [3][4][6]
Appearance	Clear colorless to slightly yellow liquid[4][5]
Melting Point	8 °C[4][5][8]
Boiling Point	286-287 °C (at 760 mmHg)[5][6][8]
Density	1.085 g/mL at 25 °C[5][6]
Solubility	Insoluble in water; soluble in common organic solvents like ethanol and ether.[9]
Refractive Index (n20/D)	1.531[6][7]
Flash Point	117 °C[8]

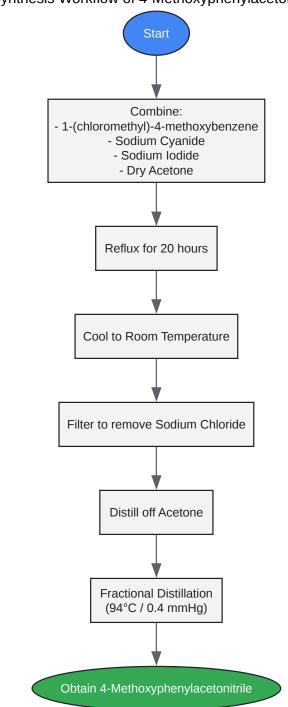


# Experimental Protocols Synthesis of 4-Methoxyphenylacetonitrile

A common and effective method for the synthesis of **4-Methoxyphenylacetonitrile** is the reaction of **1-**(chloromethyl)-**4-**methoxybenzene with sodium cyanide in an acetone solvent, catalyzed by sodium iodide.[**10**]

Experimental Workflow Diagram:





Synthesis Workflow of 4-Methoxyphenylacetonitrile

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Caption: A step-by-step workflow for the synthesis of **4-Methoxyphenylacetonitrile**.



#### Detailed Methodology:[10]

- Reaction Setup: In a 2-liter two-necked flask equipped with a reflux condenser (protected with a calcium chloride tube) and a mechanical stirrer, combine 1 mole of 1-(chloromethyl)-4-methoxybenzene, 1.5 moles of finely powdered sodium cyanide (dried at 105°C), 0.05 moles of sodium iodide, and 500 mL of dry acetone.
- Reflux: Heat the mixture to reflux and maintain for 20 hours with continuous stirring.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Filter the mixture by suction to remove the precipitated sodium chloride.
  - Wash the collected salt with 200 mL of acetone.
  - Combine the filtrates and distill off the acetone.
- Purification: The resulting residue is purified by vacuum fractional distillation at 94°C and 0.4 mmHg to yield 4-Methoxyphenylacetonitrile (approximately 80% yield).

## **Analytical Characterization**

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of **4-Methoxyphenylacetonitrile** and identifying any potential impurities.

#### General Protocol:

- Sample Preparation: Prepare a dilute solution of 4-Methoxyphenylacetonitrile in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Injection: Inject a small volume (typically 1  $\mu$ L) of the sample into the GC injector port.
- Separation: The sample is vaporized and carried by an inert gas through a capillary column.
   The separation is based on the differential partitioning of the components between the



mobile gas phase and the stationary phase of the column. A temperature gradient is typically used to facilitate the elution of components.

• Detection (MS): As components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are indispensable for the structural elucidation and confirmation of **4-Methoxyphenylacetonitrile**.

#### General Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube. Ensure the sample is fully dissolved.[9]
- Data Acquisition: Place the NMR tube in the spectrometer and acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra. Typical parameters for <sup>1</sup>H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans is generally required due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Analysis: Process the acquired data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to confirm the chemical structure.

## **Signaling Pathways**

Currently, there is no specific, well-documented evidence of **4-Methoxyphenylacetonitrile** directly and significantly modulating major biological signaling pathways in the manner of a bioactive drug molecule. Its primary role in the context of drug development is that of a chemical building block. However, derivatives synthesized from this precursor may exhibit biological activity and interact with various signaling cascades. The biological evaluation of such derivatives would be a necessary step in their development as therapeutic agents.

## Conclusion



**4-Methoxyphenylacetonitrile** is a valuable chemical intermediate with well-defined chemical and physical properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its use in a research and development setting. While its direct interaction with biological signaling pathways is not established, its importance as a precursor for more complex and potentially bioactive molecules remains a key aspect of its utility in the pharmaceutical sciences.

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